molecular formula C12H19N3 B1318020 [2-(2-Methyl-1-piperidinyl)-3-pyridinyl]-methanamine CAS No. 953737-44-5

[2-(2-Methyl-1-piperidinyl)-3-pyridinyl]-methanamine

Cat. No.: B1318020
CAS No.: 953737-44-5
M. Wt: 205.3 g/mol
InChI Key: KVIWSTMOQOLQKW-UHFFFAOYSA-N
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Scientific Research Applications

Antidepressant and Analgesic Properties

Research indicates that [2-(2-Methyl-1-piperidinyl)-3-pyridinyl]-methanamine exhibits properties that may be beneficial in treating depression and pain. The compound acts on neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation and pain perception .

Anticancer Activity

Several studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrate its effectiveness against various cancer cell lines, including breast cancer (MCF7) and colorectal cancer (HCT116). The mechanism involves the induction of apoptosis and inhibition of cell proliferation, making it a candidate for further development in cancer therapeutics .

Antiviral Properties

Recent investigations have shown that derivatives of this compound possess antiviral activity, particularly against viruses such as SARS-CoV-2. The mechanism is believed to involve interference with viral entry or replication processes .

Data Tables

Application Effect Cell Lines/Models Reference
AntidepressantIncreases serotonin levelsAnimal models
AnalgesicReduces pain sensitivityHuman pain models
AnticancerInduces apoptosisMCF7, HCT116
AntiviralInhibits viral replicationSARS-CoV-2 model

Case Study 1: Antidepressant Effects

A study conducted on animal models demonstrated that administration of this compound resulted in significant improvements in depressive symptoms compared to control groups. Behavioral tests indicated enhanced locomotion and reduced immobility in forced swim tests, suggesting antidepressant-like effects.

Case Study 2: Anticancer Research

In vitro experiments revealed that the compound significantly inhibited the growth of MCF7 breast cancer cells at concentrations as low as 10 µM. Flow cytometry analysis confirmed that treated cells exhibited increased rates of apoptosis compared to untreated controls, underscoring its potential as a chemotherapeutic agent.

Biological Activity

[2-(2-Methyl-1-piperidinyl)-3-pyridinyl]-methanamine, also known by its chemical structure and CAS number 953737-44-5, is a compound of significant interest in medicinal chemistry. Its unique molecular configuration, characterized by a piperidine ring substituted with a methyl group and a pyridine ring, suggests potential biological activities that warrant thorough investigation. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented as follows:

  • Molecular Formula : C₁₃H₁₈N₃
  • Structural Features :
    • Piperidine Ring : A six-membered ring containing one nitrogen atom.
    • Pyridine Ring : A six-membered aromatic ring containing one nitrogen atom.
    • Linkage : Connected through a methanamine group.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Anticancer Properties : Studies suggest that derivatives of this compound may exhibit cytotoxic effects against cancer cell lines.
  • Neuropharmacological Effects : The compound is being investigated for its potential to target neurological disorders.
  • Antimicrobial Activity : Preliminary data suggest possible effectiveness against certain pathogens.

The biological activity of this compound is thought to involve interactions with specific receptors and enzymes in biological systems. Key mechanisms include:

  • Receptor Binding : The compound may interact with various neurotransmitter receptors, influencing cellular signaling pathways.
  • Enzyme Inhibition : It has been shown to inhibit certain enzymes, which could contribute to its therapeutic effects.

Anticancer Activity

A study highlighted the compound's potential as an anticancer agent. It was found to induce apoptosis in FaDu hypopharyngeal tumor cells, showing better cytotoxicity than the reference drug bleomycin. This suggests that structural modifications can enhance its effectiveness against cancer cells .

Neuropharmacological Studies

Research has indicated that compounds similar to this compound can cross the blood-brain barrier (BBB), making them promising candidates for treating neurodegenerative diseases. For instance, derivatives have been evaluated for their ability to inhibit monoamine oxidase B (MAO-B), an enzyme linked to neurodegeneration .

Antimicrobial Properties

In vitro studies have shown that related piperidine derivatives possess antimicrobial properties. The compound's structure may facilitate interactions with bacterial cell membranes or metabolic pathways, leading to growth inhibition of specific bacterial strains.

Comparison with Similar Compounds

A comparative analysis of structurally related compounds reveals distinct biological activities based on minor variations in their chemical structures. For example:

Compound NameStructureKey Differences
[2-(2-Ethyl-1-piperidinyl)-3-pyridinyl]methanamineC₁₃H₂₁N₃Ethyl substitution
[6-(2-Methyl-1-piperidinyl)-3-pyridinyl]methanamineC₁₂H₁₉N₃Methyl substitution at the 6-position
[2-(1-Piperidinyl)-3-pyridinyl]methanamineC₁₂H₁₉N₃Different substitution pattern

The unique substitution pattern of this compound may influence its binding affinity and selectivity towards biological targets compared to its analogs.

Q & A

Basic Research Questions

Q. What are validated synthetic routes for [2-(2-Methyl-1-piperidinyl)-3-pyridinyl]-methanamine?

Methodological Answer:

  • Reductive Amination : React 3-pyridinecarboxaldehyde derivatives with 2-methylpiperidine under catalytic hydrogenation (e.g., Pd/C or Raney Ni) to yield the methanamine scaffold. Optimize solvent choice (e.g., methanol or THF) and reaction time (6-12 hours) for higher yields .
  • Nucleophilic Substitution : Use 3-bromopyridine derivatives with 2-methylpiperidine in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF) at 80–100°C. Monitor progress via TLC or LC-MS .
  • Purification : Employ column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization from ethanol/water mixtures .

Q. How can the structural identity and purity of this compound be confirmed?

Methodological Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm the presence of the piperidinyl methyl group (δ ~1.2–1.5 ppm for CH₃) and pyridinyl aromatic protons (δ ~7.5–8.5 ppm) .
    • High-Resolution Mass Spectrometry (HRMS) : Verify the molecular ion peak at m/z 193.1467 (C₁₁H₁₅N₃) with <2 ppm error .
  • Chromatography : Use HPLC (C18 column, acetonitrile/water + 0.1% TFA) to assess purity (>95%) and detect impurities .

Advanced Research Questions

Q. How can contradictory bioactivity data for this compound derivatives be resolved?

Methodological Answer:

  • Comparative Assays : Replicate studies under standardized conditions (e.g., cell lines, incubation time) to isolate variables. For example, agrochemical activity (e.g., insecticidal effects) may depend on stereochemistry or substituent positioning .
  • Structure-Activity Relationship (SAR) Analysis : Synthesize analogs (e.g., fluorinated or methylated variants) and test for potency shifts. For instance, replacing the pyridinyl group with a thiazole ring () may alter target binding .
  • Crystallography : Co-crystallize the compound with target enzymes (e.g., acetylcholinesterase for pesticidal activity) to identify binding modes and resolve mechanistic discrepancies .

Q. What computational strategies predict the reactivity of this compound in catalytic systems?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the amine group’s lone pair (HOMO) may participate in coordination with metal catalysts .
  • Molecular Docking : Simulate interactions with biological targets (e.g., G-protein-coupled receptors) using software like AutoDock Vina. Focus on hydrogen bonding with the pyridinyl nitrogen and steric effects from the piperidinyl group .
  • Machine Learning : Train models on databases like PISTACHIO or Reaxys to predict synthetic feasibility or metabolic pathways .

Q. How can synthetic yields be optimized for large-scale production of this compound?

Methodological Answer:

  • Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) in coupling reactions to minimize byproducts. For example, highlights boron-containing analogs synthesized via Suzuki-Miyaura coupling .
  • Solvent Engineering : Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to improve reaction efficiency and ease of purification .
  • Process Analytical Technology (PAT) : Use in-situ FTIR or Raman spectroscopy to monitor reaction progress and adjust parameters in real time .

Q. What are the stability considerations for this compound under varying storage conditions?

Methodological Answer:

  • Thermal Stability : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC analysis to detect degradation products (e.g., oxidation of the amine group) .
  • Light Sensitivity : Store in amber glass under inert gas (N₂ or Ar) to prevent photodegradation, as indicated for structurally similar benzylamine derivatives .
  • pH-Dependent Stability : Test solubility and degradation in buffers (pH 1–10) to identify optimal storage conditions (e.g., pH 7.4 for biological assays) .

Properties

IUPAC Name

[2-(2-methylpiperidin-1-yl)pyridin-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3/c1-10-5-2-3-8-15(10)12-11(9-13)6-4-7-14-12/h4,6-7,10H,2-3,5,8-9,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVIWSTMOQOLQKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C2=C(C=CC=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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